(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone
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Description
(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C17H19FN4O2 and its molecular weight is 330.363. The purity is usually 95%.
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Scientific Research Applications
Molecular Interaction and Receptor Studies
This compound has been studied for its molecular interactions, particularly with cannabinoid receptors. The analysis involves conformational assessments and the development of pharmacophore models to understand how such compounds interact with CB1 cannabinoid receptors. These studies contribute to a deeper understanding of receptor-ligand interactions, aiding in the design of receptor-specific drugs (Shim et al., 2002).
Synthesis and Characterization
Research has also focused on the synthesis and characterization of novel pyrazole and isoxazole derivatives, including compounds with similar structural features to (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone . These studies aim at developing new antibacterial and antifungal agents, indicating a broad application in combating microbial infections (Sanjeeva et al., 2022).
Anticancer and Antimicrobial Activities
Further research has been directed towards evaluating the anticancer and antimicrobial activities of pyrazole derivatives. Such studies include the synthesis and analysis of pyrazole carboxamide derivatives, which have shown potential as bioactive compounds against various cancer cell lines and microbial strains, highlighting the compound's relevance in developing new therapeutic agents (Lv et al., 2013).
Anticonvulsant Agents
Additionally, derivatives of the chemical compound have been synthesized and evaluated for their anticonvulsant activities. This research is crucial for discovering new drugs that can effectively manage seizure disorders, showcasing the compound's potential in neurological applications (Malik & Khan, 2014).
Antipsychotic Potential
Investigations into analogs of This compound have also explored their potential as antipsychotic agents. These studies focus on compounds that exhibit antipsychotic-like profiles in behavioral animal tests without interacting with dopamine receptors, a significant step towards developing new treatments for psychiatric disorders (Wise et al., 1987).
properties
IUPAC Name |
6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl-[4-(2-fluorophenyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O2/c18-13-4-1-2-5-15(13)20-7-9-21(10-8-20)17(23)14-12-16-22(19-14)6-3-11-24-16/h1-2,4-5,12H,3,6-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHTOFSFFGCJRTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC(=N2)C(=O)N3CCN(CC3)C4=CC=CC=C4F)OC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.